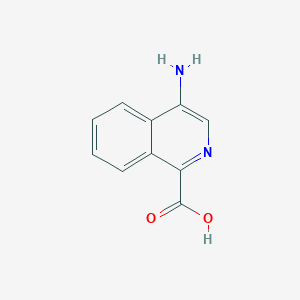

4-Aminoisoquinoline-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260875-57-7 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

4-aminoisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,13,14) |

InChI Key |

BNTKPWGXMRFVNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminoisoquinoline 1 Carboxylic Acid

Retrosynthetic Analysis of the 4-Aminoisoquinoline-1-carboxylic acid Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary disconnections involve the formation of the isoquinoline (B145761) core and the introduction of the amino and carboxylic acid functional groups.

A key strategy involves disconnecting the C-N bond of the amino group and the C-C bond of the carboxylic acid group, leading to a precursor isoquinoline with appropriate handles for functionalization. This could involve, for instance, a 4-halo or 4-nitroisoquinoline (B1589690) derivative that can be later converted to the amino group, and a 1-methyl or 1-cyanoisoquinoline that can be oxidized or hydrolyzed to the carboxylic acid.

Another approach focuses on building the substituted isoquinoline ring from acyclic precursors. This involves strategically cleaving the bonds within the heterocyclic ring, often leading back to substituted phenethylamine (B48288) or benzaldehyde (B42025) derivatives, which can then be cyclized using various named reactions. For example, a disconnection across the N1-C8a and C4-C4a bonds could suggest a Pictet-Spengler type reaction, while a disconnection across the N2-C3 and C4a-C5 bonds might point towards a Bischler-Napieralski approach. The choice of disconnection is often guided by the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Synthesis Approaches for the Isoquinoline Core of this compound

The isoquinoline scaffold is a common motif in natural products and pharmaceuticals, and several classical methods have been developed for its synthesis. These methods can be adapted for the preparation of precursors to this compound.

Pomeranz-Fritsch Cyclization Derivatives in this compound Synthesis

The Pomeranz-Fritsch reaction, first reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comwikipedia.org This method is a powerful tool for the synthesis of the isoquinoline core. wikipedia.org

For the synthesis of a 4-aminoisoquinoline (B122460) precursor, a substituted benzaldehyde bearing a nitro group at the appropriate position could be condensed with 2,2-diethoxyethylamine. The resulting Schiff base, upon treatment with a strong acid like sulfuric acid, would undergo cyclization. thermofisher.comwikipedia.org The nitro group can then be reduced to the desired amino group in a subsequent step. The introduction of the carboxylic acid at the 1-position would require further functionalization, for instance, by lithiation at C1 followed by carboxylation.

Modifications of the Pomeranz-Fritsch reaction, such as the Schlittler-Muller modification, allow for the introduction of a substituent at the C1 position by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com This could potentially be adapted to install a precursor to the carboxylic acid group directly.

Pictet-Spengler Reaction Modifications for this compound Precursors

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov This reaction is particularly useful for the synthesis of tetrahydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.org

To generate a precursor for this compound, a phenethylamine derivative with a substituent that can be converted to an amino group (e.g., a nitro group) at the meta-position relative to the ethylamine (B1201723) side chain would be required. Condensation with an appropriate aldehyde, such as glyoxylic acid, would introduce the carboxylic acid functionality at the 1-position. The subsequent cyclization, typically under acidic conditions, would form the tetrahydroisoquinoline ring. wikipedia.org Aromatization would then yield the desired substituted isoquinoline.

The reaction conditions for the Pictet-Spengler reaction can be quite versatile, ranging from strong acids with heating to milder, sometimes acid-free, conditions in aprotic media, which can offer better yields. wikipedia.org

Bischler-Napieralski Cyclization Variants Towards this compound

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to isoquinolines. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org

In the context of synthesizing a this compound precursor, a β-(nitrophenyl)ethylamide would be a suitable starting material. The acyl group of the amide would ultimately become the C1 substituent. To introduce the carboxylic acid, an acyl group that can be easily converted to a carboxyl group, such as an acetyl group (which can be oxidized) or a cyanoacetyl group, could be employed. The cyclization of this amide would lead to a 1-substituted-3,4-dihydroisoquinoline, which upon oxidation and reduction of the nitro group, would provide a key intermediate.

The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

Modern Catalytic Syntheses of this compound

Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Formation

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have revolutionized the synthesis of biaryl compounds and heterocycles. mdpi.com These methods can be employed to construct the isoquinoline skeleton of this compound.

One strategy involves the palladium-catalyzed coupling of a suitably functionalized ortho-halobenzaldehyde with a terminal alkyne bearing a protected amino group. The resulting enyne can then undergo an intramolecular cyclization, often catalyzed by another transition metal like gold or platinum, to form the isoquinoline ring. The aldehyde functionality can then be oxidized to the carboxylic acid.

Another approach is the direct C-H functionalization of a pre-formed benzene (B151609) ring. For instance, a substituted benzamide (B126) could undergo a rhodium- or ruthenium-catalyzed annulation with an alkyne to construct the isoquinoline core. The directing ability of the amide group can facilitate the regioselective formation of the desired isomer. Subsequent manipulation of the substituents would lead to the final product.

Recent research has also explored copper-catalyzed reactions for the synthesis of isoquinoline derivatives. beilstein-journals.org These methods often proceed under milder conditions and offer a more sustainable alternative to palladium-based catalysis. For example, a copper-catalyzed C-N bond formation reaction could be used to introduce the amino group onto a pre-functionalized isoquinoline ring. beilstein-journals.org

Organocatalytic Routes to this compound Precursors

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the synthesis of complex heterocyclic structures, including precursors to this compound. These methods avoid the use of metal catalysts, often leading to milder reaction conditions and different selectivity profiles.

A notable strategy involves the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This process starts from readily available 2-(nitromethyl)benzaldehydes and N-protected aldimines. Using a quinine-based squaramide organocatalyst (at a low loading of 5 mol%), the reaction proceeds through an aza-Henry–hemiaminalization–oxidation sequence to furnish the dihydroisoquinolinone products. nih.gov These products are valuable precursors that can be further elaborated to form the fully aromatic 4-aminoisoquinoline system. The reaction demonstrates good yields (39–78%) and enantioselectivities (40–95% ee), establishing two adjacent stereocenters with high diastereoselectivity. nih.gov

Another relevant organocatalytic approach is the site-selective meta-C–H hydroxylation of azaarene N-oxides. acs.org While not a direct synthesis of the amino-acid backbone, this methodology showcases the power of organocatalysis in functionalizing the isoquinoline core. In this process, a nitrilium ion, generated in situ from N-methylacetamide and oxalyl chloride, acts as an efficient catalyst. It enables a unique 1,3-oxygen transfer on azaarene 1-oxides, leading to 3-hydroxylated derivatives. acs.org Adapting such a strategy could provide a pathway to introduce oxygen functionality at the C4-position, which could then be converted to the required amino group. The reaction is lauded for its high yields, broad substrate scope, and use of an inexpensive catalyst system. acs.org

| Method | Starting Materials | Catalyst | Key Transformation | Significance | Reference |

|---|---|---|---|---|---|

| Aza-Henry Domino Reaction | 2-(Nitromethyl)benzaldehydes, N-protected aldimines | Quinine-based squaramide | Aza-Henry–hemiaminalization–oxidation | Asymmetric synthesis of dihydroisoquinolin-1(2H)-one precursors with two stereocenters. | nih.gov |

| meta-C–H Hydroxylation | Azaarene 1-oxides | In situ generated nitrilium ion | Stepwise 1,3-oxygen transfer | Site-selective functionalization of the azaarene core, potentially adaptable for introducing a C4-substituent. | acs.org |

Photoredox Catalysis in the Synthesis of this compound

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling challenging bond formations under exceptionally mild conditions. nih.gov This strategy relies on a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. beilstein-journals.org

For the synthesis of this compound, photoredox catalysis offers several hypothetical routes. One approach involves the decarboxylative arylation of α-amino acids. nih.gov In this type of transformation, a photocatalyst mediates the oxidation of an α-amino acid's carboxylate group, which is followed by the extrusion of CO₂ to form an α-amino radical. This radical can then be coupled with an aromatic partner. While this specific reaction builds a benzylic amine, the underlying principle of generating α-amino radicals from amino acids could be harnessed in novel synthetic designs for the target molecule. nih.govnih.gov

Furthermore, photoredox catalysis has been successfully used for the direct functionalization of heterocycles. For instance, the decarboxylative oxygenation of carboxylic acids to yield carbonyl compounds has been achieved. princeton.edu This method could be envisioned for converting a precursor like isoquinoline-4-carboxylic acid into a ketone, which could then undergo reductive amination. A more direct application could involve the coupling of radical precursors to the isoquinoline scaffold. Photoredox-catalyzed methods for generating carbamoyl (B1232498) radicals from stable precursors have been developed for the synthesis of α-amino acid amides, showcasing the ability to form key functional groups under light-mediated conditions. organic-chemistry.org

The synergy of photoredox catalysis with other catalytic modes, such as transition metal or organocatalysis, further expands its utility. nih.gov A dual catalytic system could potentially construct the isoquinoline ring or functionalize it, for example, by coupling an amino acid-derived fragment to a suitable benzene derivative under mild, light-driven conditions.

Stereoselective Synthesis Strategies for Chiral Analogues of this compound

The development of chiral analogues of this compound is of significant interest, and stereoselective synthesis provides the tools to control the three-dimensional arrangement of atoms. This is crucial for applications where specific enantiomers or diastereomers are required.

Asymmetric Catalysis in the Construction of Chiral Isoquinoline Systems

Asymmetric catalysis is a premier strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantioenriched product. Several powerful methods have been developed for the asymmetric synthesis of the isoquinoline core.

One prominent example is the nickel-catalyzed asymmetric denitrogenative transannulation. This method uses a Ni(0)/bis(oxazoline) complex to catalyze the reaction between 1,2,3-benzotriazin-4(3H)-ones and internal alkynes. The reaction proceeds with excellent yields and stereoselectivities, providing direct access to axially chiral isoquinolones. nih.gov DFT calculations have been used to understand the transition state of the key annulation step. nih.gov

Asymmetric hydrogenation is another powerful technique. Chiral rhodium-phosphine complexes, in the presence of a Brønsted acid, can effectively catalyze the hydrogenation of isoquinolines to produce chiral tetrahydroisoquinolines with high enantioselectivity (up to 99% ee). researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of isoquinolinium salts has been developed to afford chiral 1-substituted tetrahydroisoquinolines. researchgate.net These hydrogenated products can serve as chiral scaffolds that can be further modified, for instance by dehydrogenation, to yield the desired aromatic isoquinoline.

The field has seen extensive development, with numerous strategies based on both diastereoselective and enantioselective catalytic methods. These include modern variations of classic reactions like the Pictet-Spengler and Bischler-Napieralski syntheses, as well as novel ring-closing strategies. nih.gov

Chiral Auxiliary-Mediated Approaches for Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the molecule. This is a robust and reliable method for achieving high levels of stereocontrol. researchgate.net

In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be attached to a precursor to control the introduction of stereocenters. For example, in a synthesis targeting a chiral tetrahydroisoquinoline derivative, an auxiliary can be used to direct the diastereoselective addition of a nucleophile. An efficient diastereoselective route to chiral tetrahydroquinoline derivatives has been demonstrated using (R)-(+)-tert-butyl lactate (B86563) as a chiral auxiliary on an N-aryl α-imino ester. The addition of an allyltin (B8295985) reagent proceeded with high chemical yield and optical purity. nih.gov

The use of Evans oxazolidinones is a classic example of a chiral auxiliary in action. They can be used to direct asymmetric alkylations and aldol (B89426) reactions with high diastereoselectivity. researchgate.net A similar strategy could be employed on a precursor fragment before the isoquinoline ring is formed. Another approach involves using chiral amines like (S)-1-phenylethylamine to form an amide with a precursor acid. The chirality of the amine can then direct subsequent cyclization or substitution reactions before it is cleaved. rsc.org The choice of auxiliary is critical, as it must effectively bias one reaction pathway over another and be readily removable without racemizing the newly formed chiral center. researchgate.net

| Strategy | Method | Catalyst/Auxiliary | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Denitrogenative Transannulation | Ni(0)/bis(oxazoline) | Axially chiral isoquinolones | nih.gov |

| Asymmetric Catalysis | Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Chiral tetrahydroisoquinolines | researchgate.net |

| Chiral Auxiliary | Diastereoselective Allylation | (R)-(+)-tert-butyl lactate | Chiral tetrahydroquinoline derivatives | nih.gov |

| Chiral Auxiliary | Diastereoselective Alkylation/Aldol | Evans Oxazolidinones | Enantioenriched products via enolate chemistry | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of paramount importance for environmental sustainability. These principles focus on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable feedstocks.

Solvent-Free and Water-Mediated Reactions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. Performing reactions in water or under solvent-free conditions represents a significant step towards more environmentally benign processes.

While specific solvent-free or water-mediated syntheses for this compound are not widely documented, general methodologies in heterocyclic synthesis point towards this trend. For example, multicomponent reactions (MCRs), such as the Ugi reaction, can be designed to proceed in greener solvents like trifluoroethanol or even water. A copper-catalyzed cascade reaction following an ammonia-Ugi 4CR has been used to construct isoquinolone-4-carboxylic acids, demonstrating a convergent and atom-economical approach. nih.gov

Furthermore, many modern catalytic methods inherently align with green chemistry principles. Photoredox catalysis often proceeds at room temperature, reducing the energy input required for heating reactions. beilstein-journals.org Organocatalysis avoids the use of toxic and precious heavy metals. The development of reactions that can proceed in water, such as the synthesis of 4-aminopyridine-2-carboxylic acid via hydrogenation in an aqueous lithium hydroxide (B78521) solution, highlights the potential for adapting these conditions to isoquinoline synthesis. chemicalbook.com Future research will likely focus on adapting the powerful catalytic methods described previously to operate in environmentally friendly media like water or under solvent-free melt conditions, further enhancing the sustainability of synthesizing this compound and its derivatives.

Atom Economy and E-factor Optimization in Synthetic Routes

The principles of green chemistry, specifically atom economy and the Environmental Factor (E-factor), are critical metrics for evaluating and optimizing the synthesis of target molecules like this compound. Atom economy calculates the efficiency of a reaction by determining the proportion of reactant atoms incorporated into the final desired product, while the E-factor measures the total weight of waste produced relative to the weight of the product. scranton.eduprimescholars.comrsc.org An ideal synthesis maximizes atom economy (approaching 100%) and minimizes the E-factor (approaching 0).

Currently, no dedicated studies on the atom economy or E-factor for the synthesis of this compound have been published. However, a comparative analysis of plausible synthetic routes can be undertaken to evaluate their theoretical efficiency. Two primary retrosynthetic disconnections are considered:

Route 1: Amination of a Carboxylated Isoquinoline Precursor

This approach involves the initial synthesis of an isoquinoline-1-carboxylic acid scaffold, followed by the introduction of the amino group at the C4 position. A common method would be the amination of a 4-halo-isoquinoline-1-carboxylic acid derivative.

Route 2: Carboxylation of an Aminated Isoquinoline Precursor

This strategy begins with the synthesis of 4-aminoisoquinoline, followed by the introduction of the carboxylic acid group at the C1 position. This can be achieved through methods like directed ortho-metalation followed by quenching with carbon dioxide.

The following table provides a theoretical comparison of these routes, highlighting the trade-offs in terms of potential reagents, byproducts, and green chemistry metrics.

Interactive Data Table: Theoretical Green Metrics for Synthetic Routes to this compound

| Synthetic Step | Method | Key Reagents | Key Byproducts | Atom Economy Consideration | E-Factor Consideration |

| Route 1: Amination | Nucleophilic Aromatic Substitution (SNAr) | 4-Chloroisoquinoline-1-carboxylic acid, Ammonia (B1221849) (NH₃) | Hydrochloric Acid (HCl) | High. Most atoms from ammonia are incorporated. The byproduct is a simple inorganic acid. | Low. The main byproduct is HCl, which requires neutralization, adding to the waste stream (salt formation). |

| Nitration followed by Reduction | Isoquinoline-1-carboxylic acid, HNO₃/H₂SO₄, Fe/HCl | Water, Iron Oxides, Salts | Poor. Involves stoichiometric use of nitrating and reducing agents, generating significant waste. primescholars.com | High. Multiple steps with stoichiometric reagents lead to a large amount of waste relative to the product. | |

| Route 2: Carboxylation | Directed Metalation-Carboxylation | 4-Aminoisoquinoline, n-Butyllithium, CO₂ | Butane, Lithium salts | Moderate. While CO₂ is fully incorporated, the use of organolithium reagents is inherently atom-inefficient due to the stoichiometric lithium byproduct. | Moderate to High. Requires anhydrous solvents and quenching agents, contributing to the overall waste stream. |

| Minisci-type Acylation/Oxidation | 4-Aminoisoquinoline, Aldehyde, Oxidant (e.g., K₂S₂O₈) | Reduced oxidant, Acid | Moderate. The Minisci reaction can be atom-economical, but the subsequent oxidation step adds reagents and potential byproducts. nih.gov | Moderate. Dependent on the choice of oxidant and the efficiency of both the acylation and oxidation steps. |

Optimizing these routes would involve selecting the most direct pathways. For instance, direct amination via SNAr is significantly more atom-economical than a multi-step nitration-reduction sequence. Similarly, while direct C-H carboxylation remains challenging, it represents a more ideal, atom-economical alternative to metalation-based methods. researchgate.net

Mechanistic Elucidation of Key Synthetic Transformations for this compound

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving yields for the synthesis of this compound. The key transformations in its plausible synthetic routes are the introduction of the amino group at C4 and the carboxylic acid at C1.

Mechanism of C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

The introduction of an amino group at the C4 position of an isoquinoline ring carrying a leaving group (like a halogen) is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The isoquinoline nitrogen atom acts as an electron-withdrawing group, activating the heterocyclic ring, particularly the C1 and C4 positions, for nucleophilic attack. youtube.comgcwgandhinagar.com

The mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile, typically ammonia or an amine, attacks the electron-deficient C4 carbon, which bears the leaving group (e.g., Chlorine). This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring system, including onto the electronegative ring nitrogen, which helps to stabilize the intermediate.

Leaving Group Departure: Aromaticity is restored in the final step by the expulsion of the leaving group (e.g., chloride ion). This step is typically fast and irreversible, driving the reaction to completion.

The presence of the carboxylate group at the C1 position would further influence the electronic properties of the ring, potentially affecting the rate of the SNAr reaction at the C4 position.

Mechanism of C1-Carboxylation via Directed ortho-Metalation (DoM)

Introducing a carboxylic acid at the C1 position of 4-aminoisoquinoline can be achieved through Directed ortho-Metalation (DoM). The C1 position in isoquinoline is electronically analogous to the C2 position in pyridine (B92270), making it acidic and susceptible to deprotonation by strong bases. youtube.com The amino group at C4, particularly if protected as an amide, can act as a directed metalating group (DMG), facilitating this process.

The mechanism involves the following steps:

Directed Deprotonation: A strong organolithium base, such as n-butyllithium, coordinates to the directing group (the C4-amino or a derivative thereof). This brings the base into proximity with the C1 proton, facilitating its abstraction and forming a stabilized 1-isoquinolinyllithium species.

Electrophilic Quench: The resulting organolithium intermediate is a potent nucleophile. It readily attacks an electrophile, in this case, carbon dioxide (CO₂). The nucleophilic carbon at C1 attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

Acidic Workup: A final aqueous acid workup protonates the carboxylate salt to yield the desired this compound.

This mechanistic pathway provides a regioselective method for functionalizing the C1 position, which would otherwise be difficult to achieve through electrophilic substitution reactions. acs.org

Derivatization Strategies and Structural Modifications of 4 Aminoisoquinoline 1 Carboxylic Acid

Functionalization of the Amino Group of 4-Aminoisoquinoline-1-carboxylic acid

The amino group at the C-4 position is a versatile site for introducing a wide array of functional groups, which can significantly alter the molecule's physicochemical properties and biological interactions.

Amidation and Acylation Reactions

Amidation and acylation are among the most common strategies to modify the 4-amino group. These reactions involve coupling the amine with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides, to form a stable amide bond. This approach is fundamental in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies. The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures, often above 160°C. youtube.com However, the use of coupling reagents can facilitate this transformation under milder conditions. luxembourg-bio.comnih.govpeptide.com

The synthesis of N-acyl derivatives allows for the systematic exploration of how different substituents impact the molecule's interaction with biological targets. For instance, in the broader class of quinolines and isoquinolines, acylation of the amino group is a key step in the synthesis of compounds with diverse biological activities. nih.gov

Reductive Amination and Alkylation Strategies

Reductive amination, also known as reductive alkylation, is a powerful method for introducing alkyl groups to the amino function. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the amino group with an aldehyde or a ketone to form an intermediate imine, which is subsequently reduced to the corresponding secondary or tertiary amine. wikipedia.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com A key advantage of NaBH₃CN is its selectivity; it reduces the protonated imine (iminium ion) much faster than it reduces the starting aldehyde or ketone, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com This strategy avoids the issue of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com

Direct alkylation of the amino group using alkyl halides is another approach, though it can be less selective, potentially leading to mixtures of mono-, di-, and even tri-alkylated products. researchgate.netumich.edu Selective N-alkylation can sometimes be achieved by first protecting the amino group, for example, by forming an imine with benzaldehyde (B42025), followed by alkylation of other sites if present, and subsequent hydrolysis of the imine. researchgate.netumich.edu

Formation of Urea, Thiourea, and Sulfonamide Derivatives

The amino group of this compound can be readily converted to urea, thiourea, and sulfonamide derivatives, introducing new functional groups with distinct hydrogen bonding capabilities and geometries.

Ureas are typically synthesized by reacting the amine with an isocyanate. organic-chemistry.org Alternatively, methods that avoid hazardous isocyanates have been developed, such as the in-situ generation of an isocyanate from a Boc-protected amine or the reaction of primary amides with an ammonia (B1221849) source via a Hofmann rearrangement. organic-chemistry.org

Thioureas are similarly prepared using isothiocyanates. These derivatives are important in various biologically active compounds. nih.gov

Sulfonamides are formed by reacting the amine with a sulfonyl chloride in the presence of a base. ekb.eg This functional group is a well-known bioisostere of the amide bond, often used in medicinal chemistry to improve metabolic stability and binding affinity. princeton.edu Novel methods, such as copper-catalyzed decarboxylative halosulfonylation, allow for the synthesis of sulfonamides from carboxylic acids and amines, merging traditional coupling partners to create this important functional group. princeton.edu The sulfonamide moiety is a key feature in a wide range of pharmaceuticals. ekb.eg

Esterification and Amidation of the Carboxylic Acid Moiety of this compound

The carboxylic acid at the C-1 position provides a second, equally important site for derivatization, enabling the synthesis of esters and amides for a variety of research and development purposes.

Synthesis of Ester and Amide Analogues for Research Applications

Esterification and amidation of the carboxylic acid group are fundamental transformations for creating analogues with modified properties, such as solubility, stability, and cell permeability.

Ester Synthesis: Esters are commonly prepared through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.comyoutube.com This is a reversible reaction, often requiring the removal of water to drive the equilibrium towards the product. youtube.com Another widely used method involves activating the carboxylic acid with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates ester formation even with sterically hindered alcohols. orgsyn.orgorganic-chemistry.org

Amide Synthesis: The formation of amides from the carboxylic acid moiety is a cornerstone of medicinal chemistry. This is typically achieved by using peptide coupling reagents to activate the carboxylic acid, followed by reaction with a primary or secondary amine. luxembourg-bio.compeptide.com A vast array of coupling reagents is available, including carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comnih.gov Palladium-catalyzed aminocarbonylation of halo-isoquinolines represents a more modern approach to synthesizing isoquinoline-1-carboxamides. researchgate.net

Derivatization for Bioconjugation and Probe Development

The carboxylic acid group is an ideal anchor point for bioconjugation, enabling the covalent attachment of the this compound scaffold to biomolecules like proteins, peptides, or modified oligonucleotides. This is crucial for developing targeted molecular probes.

The standard strategy involves activating the carboxylic acid to make it highly reactive towards nucleophilic groups on the biomolecule, typically the ε-amino group of lysine (B10760008) residues. A common method is the formation of an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the carboxylic acid with EDC and N-hydroxysuccinimide. youtube.com The resulting NHS ester is a semi-stable, amine-reactive intermediate that readily reacts with the amine groups on a carrier protein or other biomolecule to form a stable amide bond, thus linking the small molecule to the larger biological entity. youtube.com This approach is fundamental for creating fluorescent probes, affinity labels, and other tools for chemical biology to study biological processes and for target identification.

Modifications to the Isoquinoline (B145761) Ring System of this compound

Substituent Introduction via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing the isoquinoline nucleus. The regioselectivity of these reactions on the this compound backbone is governed by the combined directing effects of the existing substituents. The isoquinoline system generally undergoes electrophilic attack on the electron-rich benzene (B151609) ring (carbocycle) rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org The primary positions for substitution are C5 and C8, as attack at these sites leads to the formation of more stable cationic intermediates (Wheland intermediates). quimicaorganica.org

The substituents on the target molecule exert strong influences:

The amino group at C4 is a powerful activating group and an ortho, para-director. It strongly enhances the electron density at positions C3, C5, and C7.

The carboxylic acid group at C1 is a deactivating group and a meta-director relative to its position on the pyridine ring.

The ring nitrogen (N2) is deactivating, further reducing the reactivity of the pyridine ring towards electrophiles.

The potent activating effect of the C4-amino group is the dominant factor, directing incoming electrophiles to the carbocyclic ring. The ortho positions relative to the amino group are C3 and C5, and the para position is C7. Since C3 is on the deactivated pyridine ring, substitution is most likely to occur at the C5 and C7 positions .

While specific studies on this compound are limited, protocols for the regioselective halogenation of related quinoline (B57606) systems provide a model for this approach. For instance, a metal-free method for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid, demonstrating the feasibility of selective substitution on the carbocyclic ring. rsc.org

Table 1: Representative Conditions for Electrophilic Halogenation on a Related Quinoline Scaffold

| Quinoline Substrate | Reagent | Solvent | Temperature | Position Halogenated | Yield | Reference |

|---|---|---|---|---|---|---|

| 8-Aminoquinoline Derivatives | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | C5 | Good to Excellent | rsc.org |

| 8-Methoxyquinoline | N-Chlorosuccinimide (NCS) | Dichloromethane | Room Temp. | C5 | High | rsc.org |

Palladium-Catalyzed Cross-Coupling at Various Ring Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing a wide array of substituents onto the isoquinoline framework. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions typically require a halide or triflate precursor at the desired ring position to undergo oxidative addition to the palladium(0) catalyst. wikipedia.orgwikipedia.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical diversity of the scaffold.

The synthesis of halogenated isoquinoline-1-carboxylic acid derivatives would provide the necessary handles for these transformations. For example, a 5-bromo-4-aminoisoquinoline-1-carboxylic acid intermediate could be used in a Suzuki coupling to introduce various aryl or heteroaryl groups at the C5 position. wikipedia.orgnih.gov Similarly, a Heck reaction could couple an alkene at this position. organic-chemistry.orgwikipedia.org These methods are widely used in the synthesis of complex molecules, including biologically active compounds. wikipedia.orgresearchgate.net

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling on Related Heterocyclic Scaffolds

| Reaction Type | Halide Substrate Example | Coupling Partner | Catalyst | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2h | nih.gov |

| Suzuki Coupling | Aryl Bromides/Triflates | Arylboronic Acids | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | Room Temp. to 100 °C | wikipedia.org |

| Heck Reaction | Iodobenzene | Olefins (e.g., Eugenol) | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 60-100 °C, 1-3h | mdpi.com |

| Heck Reaction | Aryl Halides | n-Butyl Acrylate | Pd(OAc)₂/Phosphine Ligand | NaOAc | NMP or DMAc | 120-140 °C | organic-chemistry.org |

Ring Expansion and Contraction Methodologies

Advanced structural modifications include the expansion or contraction of the isoquinoline ring system itself. These skeletal rearrangements can lead to novel heterocyclic cores, such as benzoazepines (from ring expansion) or indoles (from ring contraction), potentially unlocking unique biological activities.

Ring Expansion: One documented method for the expansion of activated isoquinolines involves the use of diazocarbonyl compounds in the presence of a copper triflate catalyst. This reaction proceeds via a C-C bond insertion, effectively expanding the six-membered pyridine ring into a seven-membered azepine ring.

Ring Contraction: Ring contraction strategies are less direct and often involve multi-step sequences. A conceptual approach could involve oxidative cleavage of the isoquinoline's benzene ring, followed by functional group manipulation and subsequent cyclization to form a smaller ring, such as an indole (B1671886) derivative. Such skeletal editing techniques represent a frontier in synthetic chemistry for accessing novel molecular architectures.

While these methodologies have been demonstrated on the broader class of quinolines and isoquinolines, their application specifically to this compound has not been extensively reported and remains a promising area for future research.

Structure-Activity Relationship (SAR) Elucidation from this compound Analogues

Understanding the relationship between the structure of a molecule and its biological activity is paramount in drug discovery. For this compound and its derivatives, SAR studies are crucial for optimizing their therapeutic potential.

Positional Scanning and Substituent Library Synthesis

A systematic approach to elucidating SAR involves the synthesis and screening of compound libraries where substituents are varied at different positions on the molecular scaffold. This can be achieved through combinatorial chemistry or parallel synthesis. For instance, a library of 4-aminoisoquinoline-1-carboxamides can be generated by coupling a diverse set of amines to the carboxylic acid at the C1 position. Similarly, if a halogenated precursor like 5-bromo-4-aminoisoquinoline-1-carboxylic acid is available, a library of C5-substituted analogues can be created using palladium-catalyzed cross-coupling reactions. nih.gov

The synthesis of quinoline-4-carboxylic acid libraries has been successfully achieved using methods like the Pfitzinger reaction, which condenses isatins with α-methylidene carbonyl compounds. nih.govacs.org These libraries, featuring diverse substituents on the quinoline core, are then screened against biological targets to identify key structural features required for activity. nih.govnih.gov This positional scanning approach allows researchers to map the "active" and "inactive" regions of the molecule, guiding further optimization.

Analysis of Steric and Electronic Effects on Biological Activity Profiles

The data generated from screening substituent libraries are analyzed to understand how the steric and electronic properties of the substituents influence biological activity. This analysis often involves Quantitative Structure-Activity Relationship (QSAR) studies, which correlate physicochemical properties with potency. japsonline.comresearchgate.netnih.gov

Steric Effects: The size and shape of a substituent can dramatically affect how a molecule fits into a biological target's binding site. In some cases, bulky groups may be required to fill a hydrophobic pocket, enhancing potency. In others, they may cause steric clashes, reducing activity. For example, in a series of angiotensin II receptor antagonists, a very bulky substituent led to poor activity compared to a smaller carboxylic acid analogue, likely due to steric hindrance. nih.gov Conversely, studies on certain quinoline-4-carboxylic acid derivatives showed that the presence of bulky, lipophilic substituents on the carbocyclic ring (C7/C8) was important for potent COX-2 inhibition. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electronic distribution of the entire molecule, affecting its ability to form crucial interactions like hydrogen bonds or π-π stacking with the target protein. mdpi.com For a series of isoquinolinium salts with antifungal activity, SAR analysis revealed that electron-withdrawing groups like fluorine at specific positions on an appended aryl ring enhanced activity, whereas groups like methoxy (B1213986) (-OMe) or nitro (-NO₂) diminished it. researchgate.net In the development of PARP inhibitors based on a related carboxamide scaffold, the presence of a secondary or tertiary amine at a specific position was found to be critical for cellular potency, highlighting the importance of a basic nitrogen atom for activity. researchgate.netnih.gov

By systematically varying substituents and analyzing the resulting activity profiles, researchers can build a comprehensive SAR model. This model serves as a predictive tool to design next-generation analogues of this compound with superior biological profiles.

Table 3: Summary of Observed Steric and Electronic Effects on the Activity of Related Scaffolds

| Scaffold Family | Biological Target | Favorable Substituent Effects | Unfavorable Substituent Effects | Reference |

|---|---|---|---|---|

| Isoquinolinium Salts | Antifungal | Electron-withdrawing groups (e.g., -F) on C-ring. Small alkyl groups (e.g., -CH₃). | Electron-donating/altering groups (e.g., -OH, -OMe, -NO₂, -CF₃). | researchgate.net |

| Quinoline-4-carboxylic Acids | COX-2 Inhibition | Lipophilic/bulky groups at C7/C8 positions. | Smaller or more polar groups at C7/C8. | nih.gov |

| 3-Oxoisoindoline-4-carboxamides | PARP Inhibition | Secondary or tertiary amine on lactam nitrogen. | Primary amine or other groups at the same position. | researchgate.net |

| Quinoxaline-based Carboxamides | PARP-1 Inhibition | Specific chain lengths for thiosemicarbazide (B42300) moiety. | Shorter chain lengths for thiosemicarbazide moiety. | mdpi.com |

Isosteric Replacements within this compound Scaffolds

In the strategic modification of biologically active scaffolds, isosteric and bioisosteric replacements are pivotal tools for the optimization of physicochemical and pharmacological properties. For the 4-aminoisowuinoline-1-carboxylic acid scaffold, the carboxylic acid moiety is a primary target for such modifications. While the carboxylic acid itself can be crucial for target interaction, it is often associated with unfavorable pharmacokinetic properties such as poor membrane permeability and rapid metabolism.

In many therapeutic contexts, particularly for enzyme inhibitors, a carboxylic acid is converted to a primary amide to better mimic the natural substrate or cofactor. For instance, the 4-aminoisowuinoline scaffold is recognized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Given that the natural substrate of PARP is nicotinamide, a derivative of pyridine-3-carboxamide, it is a well-established strategy to employ a carboxamide group to interact with the nicotinamide-binding site of the enzyme. Therefore, derivatization of 4-aminoisowuinoline-1-carboxylic acid to its corresponding carboxamide is a logical step for achieving biological activity in this context. Consequently, the most relevant isosteric replacements for this scaffold are those that can serve as surrogates for the primary amide group.

The primary objectives of replacing the amide group in the 4-aminoisowuinoline-1-carboxamide scaffold are to enhance metabolic stability against enzymatic hydrolysis by proteases and amidases, modulate hydrogen bonding interactions with the target protein, and improve pharmacokinetic parameters like oral bioavailability. A variety of functional groups and heterocyclic rings have been investigated as amide isosteres. nih.govnih.gov

Common Amide Isosteres and Their Properties

A range of isosteres can be considered for replacing the carboxamide moiety. These are broadly categorized into heterocyclic rings and acyclic functional groups. The choice of a particular isostere is highly dependent on the specific biological target and the desired physicochemical properties. drughunter.com

| Amide Isostere Class | Examples | Key Features | Potential Impact on Scaffold |

| Five-Membered Heterocycles | 1,2,3-Triazole, 1,2,4-Oxadiazole, 1,3,4-Oxadiazole (B1194373), Imidazole (B134444), Tetrazole, Pyrazole | Mimic the planar geometry and dipole moment of the amide bond. Offer improved metabolic stability. Can act as hydrogen bond acceptors and, in some cases, donors. nih.govresearchgate.net | Enhanced metabolic stability and oral bioavailability. Modulation of target binding affinity through altered hydrogen bonding patterns. |

| Six-Membered Heterocycles | Pyridine, Pyrazine | Serve as rigid, planar linkers. Primarily act as hydrogen bond acceptors. nih.gov | Introduction of a rigid vector for substituent placement. Can improve metabolic stability. |

| Acyclic Isosteres | Retro-amide, Urea, Fluoroalkene, Trifluoroethylamine, Sulfonamide | Varying degrees of similarity in geometry, electronics, and hydrogen bonding capacity to the parent amide. drughunter.comnih.gov | Can significantly alter metabolic stability, basicity, and lipophilicity. For example, trifluoroethylamines reduce basicity while fluoroalkenes offer a more rigid and metabolically stable linker. drughunter.com |

Detailed Research Findings on Amide Isosteres

Heterocyclic Replacements:

1,2,3-Triazoles: Synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), 1,2,3-triazoles are excellent amide mimics. They are resistant to hydrolysis and oxidation and can act as both hydrogen bond donors and acceptors, closely replicating the electronic properties of an amide. cambridgemedchemconsulting.com

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used as amide isosteres to improve metabolic stability and membrane permeability. nih.govnih.govresearchgate.net They are planar and can mimic the dipole moment of an amide, though their hydrogen bonding characteristics differ. nih.gov The 1,3,4-oxadiazole isomer has been noted in some cases to improve aqueous solubility and reduce inhibition of the hERG channel compared to the 1,2,4-isomer. researchgate.net

Other Heterocycles: Imidazoles, pyrazoles, and tetrazoles also serve as effective amide surrogates, each offering a unique profile of electronic and steric properties that can be exploited in drug design. nih.govdrughunter.com For instance, the introduction of a 1,2,4-triazole (B32235) ring in the development of the benzodiazepine (B76468) alprazolam created a metabolically stable tertiary amide bioisostere. drughunter.com

Acyclic and Other Isosteres:

Trifluoroethylamine: This group acts as a bioisostere by mimicking the carbonyl group with the electronegative trifluoroethyl moiety. It enhances metabolic stability by being less susceptible to proteolysis and the strongly electron-withdrawing trifluoromethyl group reduces the basicity of the amine. drughunter.com

Sulfonamides: As one of the earlier recognized bioisosteres, sulfonamides can offer increased lipophilicity and metabolic stability compared to carboxamides. nih.gov However, they are generally weaker acids than carboxylic acids and their geometric and hydrogen-bonding properties can differ significantly from amides. drughunter.comnih.gov

The successful application of an isosteric replacement is highly context-dependent and often requires the synthesis and evaluation of a series of analogues to identify the optimal modification for a given biological target. drughunter.com For the 4-aminoisowuinoline-1-carboxamide scaffold, the exploration of these diverse amide isosteres holds significant potential for the development of novel therapeutic agents with improved drug-like properties.

Computational and Theoretical Studies of 4 Aminoisoquinoline 1 Carboxylic Acid

Molecular Docking Simulations with Biological Targets for 4-Aminoisoquinoline-1-carboxylic acid

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for identifying potential therapeutic targets. Although specific docking studies for this compound are not extensively documented in publicly available literature, we can infer its potential interactions based on studies of similar quinoline (B57606) and isoquinoline (B145761) derivatives, which are known to target enzymes like tyrosine kinases and dihydroorotate (B8406146) dehydrogenase. nih.govnih.gov

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For this compound, a detailed interaction profile would identify the key amino acid residues in a target's binding pocket that are crucial for recognition and affinity.

Hydrogen Bonds: The carboxylic acid group (-COOH) and the amino group (-NH2) are prime candidates for forming strong hydrogen bonds with polar amino acid residues such as Arginine, Aspartate, and Glutamate within a protein's active site. nih.gov The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The bicyclic aromatic isoquinoline core provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar residues like Phenylalanine, Leucine, and Valine. cambridgemedchemconsulting.com

Electrostatic (Ionic) Interactions: At physiological pH, the carboxylic acid can be deprotonated (-COO⁻) and the amino group can be protonated (-NH3⁺), allowing for strong salt bridge formations with charged amino acid residues. cambridgemedchemconsulting.com

Identifying these interaction "hotspots" is critical for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs. Computational tools can map these interactions, providing a visual and energetic understanding of the binding mode.

Table 1: Hypothetical Interaction Profile for this compound with a Kinase Target This table is illustrative, based on common interactions for this class of compounds.

| Interaction Type | Ligand Group | Potential Interacting Protein Residue | Estimated Contribution |

|---|---|---|---|

| Hydrogen Bond (Donor) | 1-Carboxylic Acid (OH) | Aspartate, Glutamate | High |

| Hydrogen Bond (Acceptor) | 1-Carboxylic Acid (C=O) | Arginine, Lysine (B10760008) | High |

| Hydrogen Bond (Donor) | 4-Amino Group (N-H) | Backbone Carbonyl Oxygen | Medium |

| Ionic Interaction / Salt Bridge | 1-Carboxylate (COO⁻) | Lysine, Arginine | High |

| π-π Stacking | Isoquinoline Ring | Phenylalanine, Tyrosine, Histidine | Medium |

| Hydrophobic Contact | Isoquinoline Ring | Leucine, Valine, Isoleucine | Medium |

To quantify the strength of the ligand-protein interaction, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govfrontiersin.org These "end-point" methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.govrsc.org

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)

Each term is a sum of the gas-phase molecular mechanics energy (E_MM), the polar solvation energy (G_pol), and the nonpolar solvation energy (G_nonpol). nih.govfrontiersin.org

E_MM: Includes internal energies plus van der Waals and electrostatic interactions.

G_pol: The energy required to transfer the solute from a vacuum to the solvent, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

G_nonpol: Typically estimated from the solvent-accessible surface area (SASA).

While MM/PBSA and MM/GBSA are more computationally intensive than simple docking scores, they generally provide a more accurate estimation of binding affinity, which is crucial for ranking potential drug candidates. rsc.org Studies have shown that these methods can successfully reproduce experimental findings and improve the results of virtual screening campaigns. nih.gov

Table 2: Illustrative MM/PBSA Binding Free Energy Calculation This data is hypothetical and serves to illustrate the components of an MM/PBSA calculation.

| Energy Component (kcal/mol) | Value | Description |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable shape complementarity and hydrophobic interactions. |

| Electrostatic Energy (ΔE_elec) | -28.0 | Favorable ionic interactions and hydrogen bonds. |

| Polar Solvation Energy (ΔG_pol) | +40.2 | Unfavorable energy from desolvating polar groups upon binding. |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.8 | Favorable energy from the hydrophobic effect. |

| Binding Free Energy (ΔG_bind) | -38.1 | Overall predicted binding affinity. |

Quantum Chemical Calculations (DFT, Ab Initio) for this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic properties. sigmaaldrich.com These methods are used to predict geometry, reactivity, and spectroscopic characteristics.

DFT calculations can be used to determine the optimized molecular structure and analyze the distribution of electrons. Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is likely localized on the electron-rich amino group and the aromatic ring system.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is likely distributed over the carboxylic acid group and the heterocyclic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov A small gap suggests the molecule is more polarizable and reactive.

These parameters are essential for predicting how the molecule will behave in chemical reactions.

Table 3: Predicted Quantum Chemical Properties for this compound Based on typical values for similar aromatic systems calculated with DFT (e.g., B3LYP/6-311++G(d,p)).

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

DFT methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure confirmation and analysis when compared with experimental data. researchgate.netresearchgate.net

Theoretical IR: Calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, this would include characteristic stretching frequencies for the O-H of the carboxylic acid, the N-H of the amine, the C=O of the carbonyl, and C=N/C=C bonds of the aromatic system.

Theoretical NMR: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Theoretical UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). researchgate.net This helps in understanding the electronic structure and interpreting the UV-Vis spectrum, often related to π→π* and n→π* transitions within the aromatic system.

Table 4: Comparison of Hypothetical Experimental and DFT-Calculated IR Frequencies

| Vibrational Mode | Functional Group | Expected Experimental Range (cm⁻¹) | Hypothetical Calculated Value (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) | 3050 |

| N-H Stretch | Amine | 3500-3300 | 3450, 3350 |

| C=O Stretch | Carboxylic Acid | 1725-1700 | 1715 |

| C=C/C=N Stretch | Aromatic Ring | 1600-1450 | 1580, 1510, 1465 |

Computational chemistry is a valuable asset for studying the mechanisms of chemical reactions. By modeling the energies of reactants, transition states, and products, DFT can be used to map out the most likely reaction pathways for the synthesis of this compound.

For instance, common syntheses for isoquinoline cores involve multi-step sequences like the Pomeranz–Fritsch–Bobbitt or Pictet-Spengler reactions. DFT calculations can provide critical mechanistic insights into these transformations by:

Identifying Intermediates: Confirming the structure of proposed transient species.

Calculating Activation Energies: Determining the energy barriers for each step, which helps in identifying the rate-determining step of the reaction.

This level of mechanistic detail allows chemists to understand why certain reaction conditions are effective and can guide the optimization of synthetic routes to improve yields and selectivity. nih.gov

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The shape of a molecule is critical to its function, influencing how it binds to receptors or enzymes.

To understand the preferred shapes of this compound, researchers would typically employ global conformer search algorithms. These computational methods systematically explore the potential energy surface of the molecule to identify all stable conformations (energy minima). The goal is to find the "global minimum," which represents the most stable, lowest-energy shape of the molecule, as well as other low-energy "local minima."

Algorithms such as systematic searches, random sampling (e.g., Monte Carlo methods), and molecular dynamics are often used. For a molecule with a rotatable bond between the isoquinoline core and the carboxylic acid group, as well as the flexible amino group, a number of distinct low-energy conformations would be expected. The relative energies of these conformers determine their population at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of this compound This table is illustrative of the type of data that would be generated from a conformational search and is not based on published experimental data for this specific molecule.

| Conformer ID | Dihedral Angle (N-C4-C-COOH) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| 1 | 0 | 0.00 | 65 |

| 2 | 180 | 1.20 | 25 |

| 3 | 90 | 3.50 | 10 |

Molecular Dynamics Simulations for Conformational Flexibility

While identifying energy minima provides static snapshots, molecular dynamics (MD) simulations offer a view of the molecule's movement over time. By simulating the atomic motions based on classical mechanics, MD can reveal the flexibility of the this compound structure and the transitions between different conformations. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target. An MD simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds, providing a detailed picture of the molecule's dynamic behavior in different environments, such as in a vacuum or solvated in water.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

The first step in QSAR is to calculate molecular descriptors for a set of this compound derivatives with known biological activities. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Hundreds or even thousands of descriptors can be calculated, falling into categories like:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: van der Waals volume, solvent-accessible surface area.

Electronic: Dipole moment, partial charges.

From this large pool, a smaller, relevant subset of descriptors is selected using statistical techniques to avoid overfitting the model.

Once the key descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest.

The resulting model takes the form of an equation that can predict the activity of new, untested derivatives of this compound. Rigorous validation, including internal (cross-validation) and external validation (using a separate test set of molecules), is essential to ensure the model's predictive power and robustness.

Pharmacophore Modeling and Virtual Screening Based on this compound

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the structure of an active molecule like this compound, a pharmacophore model can be created. This model might include features such as:

Hydrogen bond donors (e.g., the amino group, carboxylic acid proton).

Hydrogen bond acceptors (e.g., the nitrogen in the isoquinoline ring, carbonyl oxygen).

Aromatic rings.

Positive or negative ionizable features.

This pharmacophore model can then be used as a 3D query to rapidly screen large databases of virtual compounds. This process, known as virtual screening, helps to identify other structurally diverse molecules that possess the same essential features and are therefore likely to bind to the same target, prioritizing them for further experimental testing.

Mechanistic Investigations of 4 Aminoisoquinoline 1 Carboxylic Acid S Biological Activities in Vitro and in Silico

Enzyme Modulation Mechanisms by 4-Aminoisoquinoline-1-carboxylic acid

The isoquinoline (B145761) and quinoline (B57606) scaffolds are recognized as privileged structures in medicinal chemistry, known to interact with a wide array of enzymes. Research into derivatives of these core structures provides a framework for understanding the potential enzymatic modulation by this compound.

Kinase Inhibition Pathways and Selectivity Profiling

While specific kinase selectivity panel data for this compound is not extensively documented in publicly available literature, the broader class of 4-aminoquinolines and quinazoline-based carboxylic acids has been a focal point of kinase inhibitor development. nih.govnih.gov For instance, derivatives of 2-aryl-quinazolin-4-yl aminobenzoic acid have been synthesized and evaluated for their inhibitory activities against several human carbonic anhydrase (hCA) isoforms. nih.gov

In a study on quinazoline-based carboxylic acids, compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a potent and selective inhibitor of Aurora A kinase. nih.gov A kinase panel assay for this compound against 14 other kinases demonstrated its high selectivity for Aurora A. nih.gov This highlights the potential for the quinoline carboxylic acid scaffold, a close structural relative of this compound, to be developed into selective kinase inhibitors. The selectivity of such compounds is often crucial for minimizing off-target effects. reactionbiology.com

Interactive Table: Kinase Inhibition Profile of a Related Quinazoline Carboxylic Acid Derivative

| Kinase Target | % Inhibition (at 10 µM) |

| Aurora A | 51.78 |

| Other Kinases (13) | < 17 |

Data derived from studies on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a structurally related compound. nih.gov

Protease Activity Modulation and Substrate Specificity

The interaction of this compound with proteases has not been specifically detailed. However, the general methodology for profiling protease specificity involves the use of combinatorial fluorogenic substrate libraries. ljmu.ac.uk This technique allows for the rapid identification of the primary and extended substrate specificity of a protease by screening a large diversity of peptide sequences. Such methods could be employed to elucidate the potential modulatory effects of this compound on various proteases.

DNA/RNA Interacting Enzyme Inhibition Mechanisms

Derivatives of the isoquinoline and quinoline core structures have shown significant activity as inhibitors of DNA/RNA interacting enzymes, particularly topoisomerases and poly(ADP-ribose) polymerases (PARPs).

Topoisomerase Inhibition: Indenoisoquinolines, which share a core structural motif with the compound of interest, are known inhibitors of human topoisomerase I. nih.gov These compounds can stabilize the topoisomerase-DNA cleavage complex, leading to DNA damage and cell death. youtube.com The mechanism of some quinolone antibacterials involves converting topoisomerase IV into a poisonous adduct on DNA. nih.gov While direct evidence for this compound is lacking, its structural similarity suggests a potential for similar mechanisms of action.

PARP Inhibition: Several studies have focused on isoquinolinone and naphthyridinone-based inhibitors of PARP1. nih.govnih.gov A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed and found to be a potent inhibitor of PARP. nih.gov The inhibitory activity of these compounds is often assessed using colorimetric PARP-1 assay kits. mdpi.com Given that the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold is closely related to this compound, it is plausible that the latter could also exhibit PARP inhibitory activity.

Interactive Table: PARP Inhibition by a Related Dihydroisoquinolone Carboxamide

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Lead Compound | 22 | 4.0 |

Data for a novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative. nih.gov

Other Enzyme Family Interactions and Mechanistic Studies

The quinoline carboxylic acid moiety is also found in inhibitors of other enzyme families. For example, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a member of the sirtuin family of deacetylases.

Receptor Binding and Activation Mechanisms of this compound

The interaction of small molecules with cell surface receptors is a critical aspect of their pharmacological profile.

G-Protein Coupled Receptor (GPCR) Interaction Profiles

Specific screening of this compound against a broad panel of G-protein coupled receptors (GPCRs) has not been reported. GPCRs represent a large and diverse family of transmembrane receptors that are major drug targets. nih.govscienceopen.com High-throughput screening methods, often employing cell-based assays that measure second messenger levels (e.g., cAMP or calcium), are typically used to determine the interaction profile of a compound with the GPCRome. nih.govmdpi.com Given the chemical nature of this compound, its potential to interact with various GPCRs, particularly those that bind small molecule ligands, cannot be ruled out and warrants further investigation.

Ion Channel Modulation and Gating Mechanisms

There is currently no available research data from either in vitro or in silico studies detailing the effects of this compound on the modulation of ion channels or their gating mechanisms.

Nuclear Receptor Ligand Binding and Transcriptional Regulation

No studies have been identified that investigate the potential for this compound to act as a ligand for nuclear receptors. Consequently, there is no information on its ability to influence nuclear receptor-mediated transcriptional regulation.

Cellular Pathway Perturbations by this compound in Cell Lines

Specific studies on the impact of this compound on cellular pathways in various cell lines have not been found in the reviewed literature.

Apoptosis Induction Mechanisms and Signaling Cascades

There is no available data to suggest or detail any pro-apoptotic or anti-apoptotic activity of this compound. The signaling cascades involved in apoptosis have not been studied in the context of this specific compound.

Cell Cycle Regulation and Arrest Pathways

The effects of this compound on cell cycle progression, regulation, or potential cell cycle arrest have not been documented in any available scientific research.

Autophagy Modulation and Lysosomal Pathways

There is a lack of information regarding the ability of this compound to modulate autophagy or interfere with lysosomal pathways in cell lines.

Oxidative Stress Response and Antioxidant Mechanisms

No in vitro or in silico studies have been found that examine the role of this compound in inducing or mitigating oxidative stress, or its potential effects on cellular antioxidant mechanisms.

Inflammatory Pathway Inhibition Mechanisms

Currently, there is no specific data available from in vitro or in silico studies detailing the inflammatory pathway inhibition mechanisms of this compound. While research on analogous structures, such as certain isoquinoline-1-carboxamide (B73039) derivatives, has demonstrated inhibition of key inflammatory pathways like NF-κB and MAPKs, these findings cannot be directly attributed to this compound without dedicated investigation. researchgate.netnih.gov The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a common target for anti-inflammatory drug development. mdpi.comnih.govclinicaleducation.org Similarly, the MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines. nih.govplos.org However, studies specifically linking this compound to the modulation of these or other inflammatory pathways are absent from the current body of scientific literature.

Antimicrobial Action Mechanisms (In Vitro) of this compound

Detailed in vitro studies on the antimicrobial action mechanisms of this compound are not currently available.

Bacterial Target Identification and Inhibition Modes

There is no specific information identifying the bacterial targets or describing the modes of inhibition for this compound. Research on other quinoline-based compounds has identified various bacterial targets, including DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.gov Some quinolone derivatives are also known to disrupt bacterial membranes. nih.gov For instance, certain alkynyl isoquinoline compounds have been shown to interfere with cell wall and nucleic acid biosynthesis in Gram-positive bacteria. nih.gov However, it remains to be experimentally determined if this compound employs similar or different mechanisms of antibacterial action.

Fungal Cell Wall/Membrane Disruption Mechanisms

There is a lack of specific research on the mechanisms by which this compound may disrupt fungal cell walls or membranes. Studies on other heterocyclic compounds, such as phenazine-1-carboxylic acid, have demonstrated antifungal activity through the disruption of cellular membrane integrity and the induction of oxidative stress. nih.govresearchgate.netfrontiersin.org Some imidazole (B134444) derivatives have also been shown to exert their antifungal effects through the generation of reactive oxygen species. nih.govmdpi.com Whether this compound possesses any antifungal properties and, if so, through what mechanisms, requires further scientific exploration.

Antiviral Mechanisms (In Vitro) of this compound

There is no published research detailing the in vitro antiviral mechanisms of this compound.

Viral Replication Cycle Interference

Specific studies on how this compound might interfere with the viral replication cycle are absent from the scientific literature. The well-known 4-aminoquinoline (B48711) derivatives, chloroquine (B1663885) and hydroxychloroquine, have been investigated for their potential to inhibit viral replication, with proposed mechanisms including the impairment of endosomal acidification and interference with viral entry and egress. accscience.com Other carboxylic acid derivatives have been shown to inhibit viral replication and syncytium formation. nih.gov However, it is unknown if this compound shares these or other antiviral activities.

Host Factor Modulation and Immunomodulation (In Vitro)

There is no available data on the in vitro effects of this compound on host factor modulation or immunomodulation in the context of viral infections. Some antiviral compounds can exert their effects by modulating the host's immune response, for instance, by inducing the production of interferons. nih.gov The immunomodulatory properties of certain aminoquinoline derivatives have also been noted in other disease contexts. nih.govnih.gov Future in vitro studies would be necessary to determine if this compound has any capacity to modulate host cellular factors or immune responses to viral pathogens.

Neurobiological Mechanistic Insights (In Vitro) of this compound

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies on the in vitro neurobiological activities of this compound. Consequently, there is no available data to report on its direct interactions with neurotransmitter systems, its receptor binding profile, or its potential neuroprotective mechanisms against excitotoxicity. The following sections are therefore based on the absence of research in these specific areas.

Neurotransmitter System Interactions and Receptor Binding

There are currently no published in vitro studies detailing the interaction of this compound with any known neurotransmitter systems. Research has not yet characterized its binding affinity for common central nervous system receptors, including but not limited to, glutamate, GABA, dopamine, serotonin, or acetylcholine (B1216132) receptors. As such, no data is available to populate a receptor binding table.

Neuronal Protection Mechanisms Against Excitotoxicity

No in vitro research has been published investigating the potential for this compound to protect neurons from excitotoxic insults. Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. The mechanisms of such protection, were they to exist, have not been explored for this compound. Therefore, there are no findings on its ability to modulate ion channel function, inhibit cell death pathways, or reduce oxidative stress in the context of excitotoxicity.

Advanced Analytical Characterization in 4 Aminoisoquinoline 1 Carboxylic Acid Research

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 4-Aminoisoquinoline-1-carboxylic acid, providing an exact measurement of its mass. This precision allows for the unambiguous determination of its elemental formula, C₁₀H₈N₂O₂. The calculated monoisotopic mass is 188.058578 g/mol , a value that HRMS can confirm to within a few parts per million, effectively distinguishing it from other compounds with the same nominal mass. epa.gov

Fragmentation Pathway Analysis and Isotopic Pattern Interpretation

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry induces the fragmentation of the parent molecule. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. For this compound, several key fragmentation pathways would be anticipated based on the known behavior of carboxylic acids and isoquinoline (B145761) systems. youtube.comyoutube.comyoutube.com

Expected Fragmentation Pathways: